molecular formula C17H14ClN3O4 B4077333 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4077333
M. Wt: 359.8 g/mol
InChI Key: WRCYMGXHFIYQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione, also known as CNPPIP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione acts as a potent inhibitor of PKC by binding to its regulatory domain, thereby preventing its activation. PKC is a key signaling molecule that regulates various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, modulation of insulin sensitivity, and protection against neurotoxicity. These effects are mediated through its inhibition of PKC and subsequent modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and specificity for PKC inhibition, its ability to modulate multiple cellular processes, and its potential therapeutic applications in various diseases. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of its potential side effects and toxicity, and the exploration of its therapeutic potential in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione and its potential as a therapeutic agent.

Scientific Research Applications

2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In diabetes, 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, 2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been shown to protect against neurotoxicity and improve cognitive function.

properties

IUPAC Name

2-[3-(2-chloro-4-nitroanilino)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-14-10-11(21(24)25)6-7-15(14)19-8-3-9-20-16(22)12-4-1-2-5-13(12)17(20)23/h1-2,4-7,10,19H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCYMGXHFIYQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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